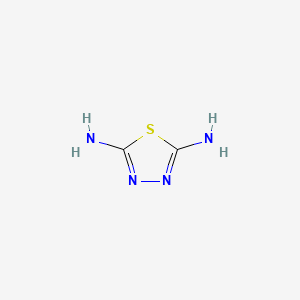

2,5-Diamino-1,3,4-thiadiazole

Übersicht

Beschreibung

2,5-Diamino-1,3,4-thiadiazole is a chemical compound with the empirical formula C2H4N4S . It has a molecular weight of 116.14 . This compound is used in various fields of chemistry and biology due to its unique structure and properties .

Synthesis Analysis

The synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives can be performed via the reaction of dithiocarbamate derivatives and hydrazine sulfate in the presence of MgO nanoparticles as heterogeneous catalysts . The pure products are produced in a simple and clean method in the presence of MgO nanoparticles .Molecular Structure Analysis

The molecular structure of 2,5-Diamino-1,3,4-thiadiazole is characterized by the presence of sulphur and nitrogen atoms . The ligand behaves as a tridentate neutral ligand, coordinating to the metal ion via sulphur and nitrogen of the amines .Chemical Reactions Analysis

The chemical reactions involving 2,5-Diamino-1,3,4-thiadiazole are complex and diverse. For instance, it can form metal complexes when reacted with certain metal ions . These complexes have been found to have octahedral geometrical structures .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,3,4-Thiadiazole derivatives have been studied for their antibacterial properties. They have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . The strong aromaticity of the thiadiazole ring contributes to its stability and low toxicity, making it a potential candidate for developing new antibacterial agents.

Antimicrobial Agents

The synthesis of new 1,3,4-thiadiazole derivatives has led to compounds with potent antimicrobial activities. These derivatives have been tested against organisms like E. coli , B. mycoides , and C. albicans , with some compounds outperforming others in terms of antimicrobial activity . This highlights the compound’s potential in creating effective antimicrobial agents.

Dyeing Performance in Textiles

Thiadiazole derivatives have applications in the textile industry, particularly in dyeing processes. Their chemical structure can be tailored to produce dyes with specific properties, enhancing the performance and durability of textile products .

Antifungal Activities

The antifungal activities of 1,3,4-thiadiazole derivatives have been evaluated against various fungi, including G. zeae and Botryosphaeria dothidea . These studies are crucial for developing new antifungal agents that can be used in agriculture and medicine.

DNA Interaction Studies

The interaction of 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated, providing insights into the compound’s potential as a therapeutic agent. The binding affinity to DNA suggests possible applications in gene therapy and molecular biology .

Pharmacological Significance

Due to the presence of the N–C–S– moiety, 1,3,4-thiadiazole derivatives exhibit a broad spectrum of pharmacological properties. They are considered important structural units in biologically active molecules and are useful intermediates in medicinal chemistry .

Computational Chemistry

Density Functional Theory (DFT) calculations have been performed to investigate the geometry and physiochemical properties of 1,3,4-thiadiazole derivatives. Such computational studies are essential for predicting the behavior of these compounds in various applications .

Biological Evaluation

The biological activities of 1,3,4-thiadiazole derivatives are attributed to their strong aromaticity and in vivo stability. These properties make them suitable for use in biological evaluations and drug discovery processes .

Zukünftige Richtungen

The use of 2,5-Diamino-1,3,4-thiadiazole in the synthesis of biological molecules is a promising area of research . Its derivatives exhibit a range of bioactivities, including anti-angiogenic, anti-tumour, anti-malarial, anti-inflammatory, and analgesic properties . The development of new procedures and efficient synthesis of these molecules is necessary and inevitable in chemistry, pharmacology, and biology .

Wirkmechanismus

Target of Action

1,3,4-Thiadiazole-2,5-diamine, also known as 2,5-Diamino-1,3,4-thiadiazole, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The primary targets of 1,3,4-Thiadiazole-2,5-diamine are neuronal cells in the central nervous system (CNS), where it acts as an anticonvulsant .

Mode of Action

The mode of action of 1,3,4-Thiadiazole-2,5-diamine involves its interaction with neuronal cells in the CNS. It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway . This results in a decrease in abnormal neuronal activity, thereby reducing seizures and disturbances in consciousness .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-Thiadiazole-2,5-diamine primarily involve the GABAA pathway in the CNS. The compound’s interaction with this pathway leads to a decrease in abnormal neuronal activity, which in turn reduces the occurrence of seizures .

Pharmacokinetics

The compound’s molecular structure, which includes the =n-c-s- moiety and strong aromaticity of the ring, is responsible for providing low toxicity and great in vivo stability .

Result of Action

The result of the action of 1,3,4-Thiadiazole-2,5-diamine is a reduction in seizures and disturbances in consciousness in patients with epilepsy . This is achieved through the compound’s interaction with neuronal cells in the CNS and its effect on the GABAA pathway .

Action Environment

The action environment of 1,3,4-Thiadiazole-2,5-diamine involves its interaction with neuronal cells in the CNSThe compound’s molecular structure, which includes the =n-c-s- moiety and strong aromaticity of the ring, contributes to its low toxicity and great in vivo stability .

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVLLEIKCNQUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183606 | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2,5-diamine | |

CAS RN |

2937-81-7 | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)